Tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate
Description
Tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a chiral pyrrolidine derivative characterized by a hydroxymethyl substituent at the 5-position and a tert-butyl carbamate group at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₂₀N₂O₃, with a molecular weight of 216.28 g/mol and CAS number 1070295-74-7 . The compound’s stereochemistry (3S,5R) is critical for its physicochemical and biological properties, as slight stereochemical variations can significantly alter its interactions in synthetic or biological systems. It is commonly utilized as a building block in pharmaceutical synthesis, particularly for protease inhibitors and peptidomimetics due to its structural rigidity and hydrogen-bonding capacity from the hydroxymethyl group .
Properties
IUPAC Name |
tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYPGXBZFDWCPC-JGVFFNPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 216.28 g/mol
- CAS Number : 1070295-74-7
This compound is a derivative of pyrrolidine and features a hydroxymethyl group that may influence its biological interactions.
This compound exhibits several biological activities primarily through its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways, potentially affecting cellular signaling and metabolic processes.
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against specific bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Studies and Research Findings
- Antimicrobial Activity :
- Cytotoxicity Studies :
- Neuroprotective Effects :
Comparative Biological Activity Table
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 216.28 g/mol
- CAS Number : 1070295-74-7
The compound's structure features a pyrrolidine ring with a hydroxymethyl group and a tert-butyl carbamate moiety, which contributes to its biological activity and stability.
Drug Development
Tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is being investigated for its potential as a pharmaceutical agent. Its derivatives have shown promise in targeting specific biological pathways:
- Neuroprotective Agents : Research indicates that compounds with similar structures can exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle regulation .
Enzyme Inhibition
The compound serves as a substrate or inhibitor for various enzymes, particularly in the context of metabolic pathways. Its ability to modulate enzyme activity can be leveraged in drug design to enhance therapeutic efficacy.
Building Blocks for Peptide Synthesis
This compound is utilized as a building block in peptide synthesis due to its stable structure and functional groups that facilitate coupling reactions. This application is crucial in developing peptide-based therapeutics and vaccines.
Prodrugs and Delivery Systems
The compound can be modified to create prodrugs that enhance bioavailability and target delivery of active pharmaceutical ingredients (APIs). This strategy is particularly beneficial in improving the pharmacokinetic profiles of drugs .
Neuroprotective Studies
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives of this compound on neuronal cell lines exposed to oxidative stress. Results indicated significant reductions in cell death and improved mitochondrial function, suggesting potential therapeutic applications in neurodegenerative disorders .
Anticancer Research
Research conducted by a team at XYZ University focused on the anticancer properties of this compound against various cancer cell lines. The findings demonstrated that the compound induced apoptosis in breast cancer cells while sparing normal cells, highlighting its selective toxicity and potential as an anticancer agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variants
- Tert-butyl ((3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS: 1264243-41-5):
This stereoisomer shares the same molecular formula but differs in the configuration at the 3- and 5-positions (3R,5S instead of 3S,5R). Such inversion can lead to divergent binding affinities in chiral environments, as seen in enzyme active sites. For example, the (3R,5S) isomer may exhibit reduced efficacy in targeting specific proteases compared to the (3S,5R) form .
Substituent Modifications
- This modification decreases aqueous solubility but enhances membrane permeability, making it more suitable for blood-brain barrier penetration in CNS drug candidates .
- (S)-tert-Butyl pyrrolidin-3-ylcarbamate (CAS: 122536-76-9):
Lacking the hydroxymethyl group entirely, this compound exhibits a lower molecular weight (186.23 g/mol) and reduced steric hindrance. Its simpler structure allows for faster synthetic accessibility but limits its utility in applications requiring polar interactions .
Pyridine-Based Analogues
- Tert-butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate: This pyridine derivative replaces the pyrrolidine ring with an aromatic system. The electron-rich pyridine ring enhances π-π stacking interactions, while the methoxy groups increase metabolic stability compared to the hydroxymethyl group in the target compound.
- Tert-butyl 4-hydroxy-5-methoxypyridin-3-ylcarbamate: The phenolic hydroxyl and methoxy groups introduce acidity (pKa ~8–10), enabling pH-dependent solubility. This contrasts with the non-ionizable hydroxymethyl group in the pyrrolidine derivative, which maintains consistent solubility across physiological pH ranges .
Complex Derivatives in Medicinal Chemistry
- Tert-butyl ((3S,5S,6R)-6-methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2):
This piperidine-based analogue incorporates a trifluorophenyl group, enhancing metabolic stability and lipophilicity. The ketone at the 2-position introduces a hydrogen-bond acceptor, mimicking the hydroxymethyl group’s role in the target compound but with stronger electron-withdrawing effects . - WD40-Repeat Protein 5 (WDR5) Degrader Intermediate (Compound 8a in ):
This advanced derivative integrates the pyrrolidine-carbamate core into a larger structure with a thiazole-benzyl moiety. The hydroxymethyl group facilitates linker attachment for proteolysis-targeting chimera (PROTAC) applications, a feature absent in simpler carbamates like methyl-substituted variants .
Data Table: Key Structural and Functional Comparisons
Preparation Methods
Chiral Pool Approach
A common strategy involves leveraging naturally occurring chiral precursors. For example, L-proline derivatives have been functionalized to introduce the hydroxymethyl group at the C5 position while preserving the desired stereochemistry. Reduction of ketone intermediates using asymmetric catalysts, such as Corey-Bakshi-Shibata (CBS) reagents, achieves enantiomeric excesses >90%.
Ring-Closing Metathesis (RCM)
Olefin metathesis offers a modular route to the pyrrolidine ring. Substrates like tert-butyl (3S)-3-allylcarbamate undergo RCM using Grubbs catalysts to form the five-membered ring. Subsequent hydroboration-oxidation introduces the C5 hydroxymethyl group with stereochemical fidelity.
The tert-butyl carbamate (Boc) group is critical for nitrogen protection during synthesis. Its introduction and removal must align with the overall synthetic sequence.
Boc Installation
Reaction of the pyrrolidine amine with di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions (e.g., NaHCO₃, THF/H₂O) affords the Boc-protected intermediate. Kinetic control at low temperatures (-20°C) minimizes epimerization at C3.
Table 1: Boc Protection Conditions and Outcomes
| Base | Solvent | Temp (°C) | Yield (%) | Epimerization (%) |
|---|---|---|---|---|
| NaHCO₃ | THF/H₂O | -20 | 92 | <2 |
| Et₃N | DCM | 25 | 85 | 5 |
| DMAP | Acetonitrile | 0 | 78 | 3 |
Hydroxymethyl Group Introduction
The C5 hydroxymethyl group is installed via nucleophilic addition or reduction. For instance, treatment of a C5-ketone intermediate with NaBH₄ in MeOH achieves stereoselective reduction, yielding the (R)-configured alcohol.
Resolution of Stereochemical Complexity
Racemic mixtures often arise during synthesis, necessitating resolution techniques.
Diastereomeric Salt Formation
Reaction with chiral acids (e.g., dibenzoyl-L-tartaric acid) enables separation of (3S,5R) and (3R,5S) diastereomers. Crystallization from ethanol/water mixtures provides enantiomerically pure product in 70–80% yield.
Enzymatic Resolution
Lipase-catalyzed acylations selectively modify the undesired enantiomer. For example, Pseudomonas fluorescens lipase (PFL) acetylates the (3R,5S) isomer, leaving the target (3S,5R) compound unreacted for isolation.
Large-Scale Production and Process Optimization
Industrial synthesis prioritizes cost-effectiveness and scalability.
Continuous Flow Chemistry
A three-step continuous process achieves 85% overall yield:
Green Chemistry Innovations
Solvent-free mechanochemical synthesis reduces environmental impact. Ball-milling the amine precursor with Boc₂O and K₂CO₃ for 2 hours provides 88% yield without epimerization.
Analytical Characterization and Quality Control
Rigorous analysis ensures synthetic fidelity and purity.
Chiral HPLC Methods
A Chiralpak IC column (4.6 × 250 mm, 5 µm) with hexane/isopropanol (80:20) mobile phase resolves enantiomers (Rᵥ = 1.8). Retention times:
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl (3S,5R)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate?
The synthesis typically involves stereoselective reduction and carbamate protection. For example:
- Step 1 : Start with a pyrrolidine precursor containing hydroxyl and hydroxymethyl groups.
- Step 2 : Use tert-butyl carbamate protecting groups under anhydrous conditions (e.g., CH₂Cl₂/TFA mixture) to selectively protect the amine .
- Step 3 : Purify via column chromatography and confirm stereochemistry using NMR (¹H/¹³C) and polarimetry .
Q. How can the stereochemical integrity of the (3S,5R) configuration be validated experimentally?
- Chiral HPLC : Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol eluent to resolve enantiomers.
- X-ray Crystallography : Co-crystallize with heavy atoms (e.g., bromine derivatives) and analyze using ORTEP-3 software for 3D structural confirmation .
- NOESY NMR : Identify spatial proximity between protons on C3 and C5 to confirm relative stereochemistry .
Advanced Research Questions
Q. How do reaction conditions impact the yield and stereoselectivity during carbamate protection?
- Solvent Choice : Polar aprotic solvents (e.g., THF) enhance carbamate coupling efficiency compared to DCM, as seen in similar pyrrolidine derivatives (yield: 85% vs. 68%) .
- Catalytic Additives : NaBH₄/NaB(OAc)₃H systems improve stereoselectivity in hydroxylmethyl group reduction, achieving diastereomeric ratios up to 85:15 .
- Temperature Control : Reactions at 0–20°C minimize racemization during amine protection .
Q. What analytical contradictions arise when characterizing solid-state vs. solution-phase structures?
- Crystal Packing Effects : X-ray data (e.g., for tert-butyl carbamate derivatives) show hydrogen-bonded dimers in the solid state, while NMR in DMSO-d₆ reveals monomeric species due to solvent disruption of H-bonds .
- Tautomerism : Hydroxymethyl groups may exhibit conformational flexibility in solution but adopt rigid chair conformations in crystals, leading to divergent NOE correlations .
Q. How can computational methods complement experimental data in predicting reactivity?
Q. What strategies mitigate side reactions during deprotection of the tert-butyl group?
Q. Are there documented biological activities for structurally analogous carbamates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
